Product packaging for Deep-heat(Cat. No.:CAS No. 92172-29-7)

Deep-heat

Cat. No.: B1206084
CAS No.: 92172-29-7
M. Wt: 637.6 g/mol
InChI Key: FAKNPWOOBCNURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deep-heat is a topical formulation of established counterirritants, primarily Methyl Salicylate and Menthol, provided for in-vitro pharmacological research. This product is intended for studying the mechanisms of topical analgesia and vasodilation. The core research value lies in its dual-action mechanism. Methyl Salicylate, a key component, is known to assist the body's natural enzymes in decreasing the production of prostaglandins, which are lipids produced at sites of tissue inflammation and pain . Research indicates that topical application leads to transdermal absorption of salicylates, with maximum local blood concentration occurring approximately 20-30 minutes post-application, correlating with observed physiological effects such as erythema (increased blood flow) and elevated local venous oxygen levels . Menthol acts as a sensory agent, creating a cooling sensation followed by a feeling of warmth. This effect is attributed to its action on skin sensory receptors, which is valuable for research into how counter-irritants can modulate the perception of deeper musculoskeletal pain by distracting the central nervous system . Furthermore, studies on blood collected from sites treated with the formulation show that platelets exhibit increased resistance to clumping when induced by arachidonic acid, suggesting a localized interaction with inflammatory pathways . This product is strictly for research applications in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound to investigate cutaneous absorption, localized effects on blood flow and microcirculation, and the complex interplay between topical agents and inflammatory processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35NO12 B1206084 Deep-heat CAS No. 92172-29-7

Properties

CAS No.

92172-29-7

Molecular Formula

C33H35NO12

Molecular Weight

637.6 g/mol

IUPAC Name

ethyl 2-hydroxybenzoate;2-hydroxyethyl 2-hydroxybenzoate;methyl 2-hydroxybenzoate;methyl pyridine-3-carboxylate

InChI

InChI=1S/C9H10O4.C9H10O3.C8H8O3.C7H7NO2/c10-5-6-13-9(12)7-3-1-2-4-8(7)11;1-2-12-9(11)7-5-3-4-6-8(7)10;1-11-8(10)6-4-2-3-5-7(6)9;1-10-7(9)6-3-2-4-8-5-6/h1-4,10-11H,5-6H2;3-6,10H,2H2,1H3;2-5,9H,1H3;2-5H,1H3

InChI Key

FAKNPWOOBCNURP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1O.COC(=O)C1=CN=CC=C1.COC(=O)C1=CC=CC=C1O.C1=CC=C(C(=C1)C(=O)OCCO)O

Canonical SMILES

CCOC(=O)C1=CC=CC=C1O.COC(=O)C1=CN=CC=C1.COC(=O)C1=CC=CC=C1O.C1=CC=C(C(=C1)C(=O)OCCO)O

Other CAS No.

92172-29-7

Synonyms

Deep-Heat

Origin of Product

United States

Methyl Salicylate: Chemical Synthesis and Mechanistic Inquiry

Advanced Synthetic Methodologies

The synthesis of methyl salicylate (B1505791) involves several sophisticated chemical routes, each offering distinct advantages in terms of efficiency, yield, and environmental impact. These methodologies range from classical esterification to novel green chemistry approaches and derivatization strategies.

Fischer Esterification: Catalytic and Reaction Optimization

Fischer esterification stands as a classical and widely employed method for synthesizing methyl salicylate, involving the reaction of salicylic (B10762653) acid with methanol (B129727) in the presence of an acid catalyst, typically concentrated sulfuric acid google.comscentree.couomustansiriyah.edu.iqyoutube.comuomustansiriyah.edu.iqivypanda.com. This reaction is reversible, and to drive the equilibrium towards the formation of methyl salicylate, an excess of methanol is commonly utilized uomustansiriyah.edu.iqyoutube.comuomustansiriyah.edu.iqivypanda.comresearchgate.net. Reaction conditions typically involve heating the mixture to reflux, often at temperatures ranging from 80 °C to 100 °C, for durations of 75 minutes to 6 hours google.comuomustansiriyah.edu.iquomustansiriyah.edu.iq.

Optimization efforts in Fischer esterification have focused on enhancing conversion rates and selectivity. One approach involves the removal of water from the reaction mixture, which can significantly improve the yield uomustansiriyah.edu.iquomustansiriyah.edu.iqresearchgate.net. Recent advancements include the application of microwave-assisted esterification, which has demonstrated the capability to drastically reduce reaction times to as little as 2 minutes while achieving high yields, such as 97% with sulfuric acid as a catalyst mdpi.com. Furthermore, studies have shown that optimizing catalyst concentration can lead to substantial improvements in conversion. For instance, increasing the amount of a Ce(SO₄)₂/001×7 catalyst from 0.1 g to 0.5 g improved salicylic acid conversion from 46.7% to 94.1%, maintaining selectivity above 99.0% researchgate.net. An optimal reaction temperature of 368 K (95 °C) over 12 hours with this catalyst yielded a 93.3% conversion researchgate.net.

Table 1: Optimized Conditions and Results for Fischer Esterification of Salicylic Acid

ParameterCondition/ValueConversion (%)Selectivity (%)Reference
CatalystH₂SO₄97N/A mdpi.com
Reaction Time2 min (Microwave)
CatalystCe(SO₄)₂/001×7 (0.5 g)94.1>99.0 researchgate.net
Reaction Temperature368 K (95 °C)93.3>99.0 researchgate.net
Reaction Time12 h

Transesterification Processes: Novel Approaches and Selectivity Enhancement

Transesterification offers an alternative synthetic route for methyl salicylate and its derivatives, particularly advantageous when the reactants exhibit mutual solubility core.ac.uktaylorandfrancis.comias.ac.in. This process involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. For instance, benzyl (B1604629) salicylate can be synthesized through vapor-phase transesterification using monoliths coated with zirconia as catalysts core.ac.uk.

In the synthesis of isoamyl salicylate, a derivative, transesterification of methyl salicylate with isoamyl alcohol over solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) has shown promising results, achieving yields of 60% and selectivity of 80% researchgate.net. Optimal conditions for this specific transesterification included a catalyst amount of 0.5 g, a calcination temperature of 550 °C, a reaction temperature of 200 °C, a preheater temperature of 250 °C, and a 1:1 molar ratio of methyl salicylate to isoamyl alcohol researchgate.net. A tandem transesterification-esterification reaction, utilizing a hydrophilic sulfonated silica (B1680970) catalyst (SiO₂-SO₃H) under microwave irradiation, has also been developed to convert acetylsalicylic acid into methyl salicylate, demonstrating a 94% conversion within 40 minutes at 120 °C researchgate.net.

Alternative Synthetic Routes: Exploration of Green Chemistry Principles

The principles of green chemistry guide the development of sustainable and environmentally friendly synthetic routes, emphasizing waste prevention, atom economy, use of renewable resources, and minimization of hazardous substances and energy consumption ipindexing.comkozmetikpusula.com. In line with these principles, novel methods for methyl salicylate synthesis have emerged.

One such groundbreaking method involves microwave-assisted green synthesis using birch bark powder (Betula papyrifera extract) as a natural catalyst ipindexing.comejpmr.com. This innovative approach allows for the production of methyl salicylate with a high yield of 95% and high purity in just 5 minutes at room temperature ipindexing.comejpmr.com. This method eliminates the need for hazardous substances and significantly reduces energy consumption by extracting salicin (B1681394) from birch bark, converting it to salicylic acid, and subsequently to methyl salicylate ipindexing.com.

Another green synthesis approach utilizes a novel sulfated iron oxide-zirconia catalyst for the preparation of methyl salicylate from salicylic acid and dimethyl carbonate kozmetikpusula.comscilit.com. This method achieved a 99% conversion of salicylic acid with 100% selectivity when conducted at 120 °C for 150 minutes, using a 1:10 molar ratio of salicylic acid to dimethyl carbonate kozmetikpusula.com. The application of microwave radiation in solvent-free conditions for the O-alkylation reaction, which can involve methyl salicylate as an intermediate, has also been shown to drastically shorten reaction times to 90 seconds while achieving a 92% yield preprints.org.

Table 2: Green Synthesis Methods for Methyl Salicylate

MethodReactantsCatalyst/ConditionsYield (%)Purity (%)TimeReference
Microwave-assistedSalicin (from birch bark)Birch bark powder (natural catalyst), Room Temp95High5 min ipindexing.comejpmr.com
Sulfated Iron Oxide-Zirconia CatalysisSalicylic Acid, Dimethyl CarbonateSulfated Fe₂O₃-ZrO₂, 120 °C99100150 min kozmetikpusula.comscilit.com
Microwave-assisted O-alkylationSalicylic Acid, Methanol (intermediate)Solvent-free, Microwave radiation92N/A90 sec preprints.org

Derivatization Strategies: Synthesis of Structurally Modified Analogs

Derivatization strategies involve modifying the chemical structure of methyl salicylate to create analogs with altered properties or enhanced biological activities. Naturally occurring methyl salicylate glycosides are examples of such derivatives, where a monosaccharide, disaccharide, or trisaccharide unit is linked to the hydroxyl group of salicylic acid ingentaconnect.comnih.gov. These glycosides are notable for their potential to slowly release salicylic acid, which may lead to reduced side effects and prolonged therapeutic concentrations ingentaconnect.com.

Synthetic efforts have focused on creating novel ester analogs of salicylic acid, demonstrating high yields and exhibiting potent cyclooxygenase (COX) inhibitory potential researchgate.net. For instance, new methyl salicylate derivatives containing a piperazine (B1678402) moiety have been synthesized and characterized, showing significant anti-inflammatory activities mdpi.comresearchgate.net. Another derivative, methyl 4-(((dimethylamino)carbonyl)thio)-o-acetylsalicylate, a modified version of aspirin (B1665792), is being explored for its potential therapeutic applications due to its altered chemical and biological properties ontosight.ai. Furthermore, modifications to the aromatic ring of methyl salicylate, such as the addition of methoxyl groups or alkylation of the phenol (B47542) group, can lead to changes in the organoleptic profile of the resulting salicylate esters perfumerflavorist.com. The nitration of methyl salicylate, using fuming nitric acid and concentrated sulfuric acid, has also been employed to synthesize methyl 3,5-dinitrosalicylate and its deuterated analogs cdnsciencepub.com.

Non-Clinical Mechanistic Investigations at Molecular and Cellular Levels

Understanding the mechanistic actions of methyl salicylate at a fundamental level is crucial for elucidating its therapeutic effects. Non-clinical investigations have primarily focused on its interaction with key enzymatic pathways involved in inflammation and pain.

In Vitro Enzyme Kinetic Studies: Prostaglandin (B15479496) Synthesis Modulation

Methyl salicylate, when applied topically, is absorbed through the skin and subsequently metabolized into salicylic acid, which is recognized as the active metabolite responsible for its pharmacological effects patsnap.comdrugbank.com. The primary mechanism of action of salicylic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 patsnap.comdrugbank.compatsnap.comdrugbank.com. These enzymes play a critical role in the biosynthesis of prostaglandins (B1171923) (PGs) from arachidonic acid, which are lipid compounds that mediate inflammatory responses and pain signals in the body patsnap.comdrugbank.compatsnap.comdrugbank.com. By blocking the activity of COX enzymes, salicylic acid effectively reduces the production of prostaglandins, thereby mitigating inflammation and associated pain patsnap.comdrugbank.compatsnap.comdrugbank.com.

While acetylsalicylic acid (aspirin) directly inhibits COX-1 by acetylating a specific serine residue (Serine 530) near the active site, the mechanism of COX inhibition by salicylate is distinct ahajournals.org. Salicylate is believed to inhibit COX metabolism through a different pathway, potentially by suppressing the transcription of COX-2 ahajournals.org. In vitro studies using murine macrophages (RAW 264.7) have demonstrated that lipopolysaccharide (LPS)-induced COX-2-dependent prostaglandin E2 (PGE2) synthesis is suppressed by aspirin with an IC₅₀ of 5.35 µM nih.govresearchgate.net. However, sodium salicylate and salicyluric acid, a metabolite, did not show significant inhibition of PGE2 synthesis at concentrations up to 100 µM nih.govresearchgate.net. Conversely, the salicylate metabolite gentisic acid (2,5-dihydroxybenzoic acid) at concentrations of 10-100 µM, and salicyl-coenzyme A at 100 µM, significantly suppressed LPS-induced PGE2 production nih.govresearchgate.net. These findings suggest that specific metabolites of salicylic acid contribute to its pharmacological action by inhibiting COX-2-dependent PGE2 formation at sites of inflammation nih.govresearchgate.net. Furthermore, at higher concentrations (>5 mmol/L), salicylate can also inhibit transcriptional activators such as nuclear factor (NF)-κB, which is intimately involved in inflammatory processes ahajournals.org.

Table 3: COX Inhibition by Salicylates and Derivatives (In Vitro Studies)

CompoundConcentration Range (µM)Effect on LPS-induced PGE₂ SynthesisIC₅₀ (µM)Reference
AspirinN/ASuppressed5.35 nih.govresearchgate.net
Sodium SalicylateUp to 100No significant inhibitionN/A nih.govresearchgate.net
Salicyluric AcidUp to 100No significant inhibitionN/A nih.govresearchgate.net
Gentisic Acid10-100Significantly suppressedN/A nih.govresearchgate.net
Salicyl-coenzyme A100Significantly suppressedN/A nih.govresearchgate.net

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking and dynamics simulations are crucial computational techniques used to predict the binding affinity and stability of small molecules with target proteins, offering insights into potential biological activities nih.govinrs.ca. These methods have been applied to methyl salicylate and its derivatives to explore their interactions at a molecular level.

For instance, methyl salicylate glycosides (MSGs), including MSTG-A, MSTG-B, and Gaultherin, have been investigated for their therapeutic potential in conditions such as schizophrenia. Molecular docking analysis revealed that these MSGs exhibit binding activity with various protein targets, demonstrating binding affinities ranging from -4.7 to -109.2 kcal/mol nih.govresearchgate.net. Subsequent molecular dynamics simulations further confirmed robust binding abilities, particularly between MSTG-A, MSTG-B, Gaultherin, and the ATP2B2 protein nih.gov.

In another study, methyl salicylate based thiazole (B1198619) (MSBT) derivatives were designed as inhibitors for protein tyrosine phosphatase 1B (PTP1B). Molecular docking simulations for these compounds, such as compound 3j, illustrated continuous interactions with the catalytic site and associated loops of the PTP1B enzyme, suggesting their potential as anticancer agents researchgate.net. Methyl salicylate, or its structural analogs like 3-methyl salicylic acid, have also been employed in docking studies with target proteins such as the dopamine (B1211576) receptor (PDB code: 3AX7) to understand their anti-psychotic activity ijcrt.org.

Cellular Signaling Pathway Analysis in Non-Human Cell Lines

Investigations into the cellular signaling pathways modulated by methyl salicylate derivatives in non-human cell lines provide crucial insights into their pharmacological actions. Methyl salicylate lactoside (MSL), a natural derivative structurally related to salicylic acid, has demonstrated significant anti-inflammatory properties nih.gov.

In studies using LPS-treated macrophage cells, MSL was found to suppress the production of pro-inflammatory cytokines and inhibit the activation of the NF-κB signaling pathway nih.gov. Specifically, MSL inhibited the phosphorylation of inhibitor of NF-κB kinase (IKKβ), IκBα, and p65, thereby blocking the nuclear translocation of NF-κB in TNF-α-stimulated fibroblast-like synoviocytes (FLS) nih.gov. Furthermore, MSL non-selectively inhibited cyclooxygenase (COX) activity in vitro, showing a greater potency against COX-2 compared to COX-1 nih.gov.

In an in vitro model of Alzheimer's disease, using copper-injured APP Swedish mutation overexpressing SH-SY5Y cells, MSL exhibited protective effects on neuronal cells. It achieved this by increasing cell viability, ameliorating mitochondrial dysfunction, and reducing oxidative damage frontiersin.org. Mechanistically, MSL treatment in these neuronal cells inhibited the phosphorylated levels of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), and suppressed the expression of both COX-1 and COX-2 frontiersin.org. These findings highlight the pleiotropic anti-inflammatory effects of methyl salicylate derivatives at the cellular level.

Advanced Analytical Techniques for Characterization and Quantification

The accurate characterization and quantification of methyl salicylate are essential for its synthesis, quality control, and research. A range of advanced analytical techniques, particularly chromatographic and spectroscopic methods, are routinely employed for these purposes.

Chromatographic Separations: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Content Determination

Chromatographic techniques are indispensable for separating, identifying, and quantifying methyl salicylate in various matrices. Gas Chromatography (GC) is widely used for the determination of methyl salicylate, often alongside other volatile compounds like camphor (B46023) and menthol (B31143), in products such as cosmetics fda.gov.tw. GC systems typically utilize a flame ionization detector (FID) and capillary columns, allowing for precise identification based on retention time and quantification through standard curves fda.gov.tw.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for methyl salicylate analysis. HPLC methods have been developed for the simultaneous determination of methyl salicylate and other compounds, such as thymol, in complex mixtures like traditional medicines aimspress.com. These methods often employ reversed-phase columns (e.g., C8 stationary phases) and refractive index (RI) detectors for quantification ekb.eg. The linearity, accuracy, and precision of such methods are rigorously validated to ensure reliable purity and content determination aimspress.comekb.eg. For instance, a validated HPLC method for methyl salicylate, camphor, and menthol showed linearity in the range of 2.4 mg/mL to 9.6 mg/mL for methyl salicylate ekb.eg. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for quantitative analysis, demonstrating its capability in complex samples nih.gov.

Table 1: Typical Chromatographic Parameters for Methyl Salicylate Analysis

TechniqueDetectorColumn TypeMobile Phase/Carrier GasFlow RateDetection Range/LinearityReference
GCFIDCapillary (e.g., DB-624)Nitrogen (carrier gas)5 mL/minLOQ: 0.002% fda.gov.tw
HPLCRIReversed-phase C8Acetonitrile:Water (45:55%)1 mL/min2.4 - 9.6 mg/mL ekb.eg
HPLCUV (270nm)C18Methanol:Water (60:40)1.0 mL/min10 - 100 µg/mL aimspress.com

Spectroscopic Identification: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in Synthetic Verification

Spectroscopic techniques are fundamental for confirming the chemical structure and verifying the synthesis of methyl salicylate. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, respectively chemicalbook.comwpmucdn.comresearchgate.net. For methyl salicylate, 1H NMR spectra typically show characteristic signals for the hydroxyl proton, aromatic protons, and the methyl group protons of the ester chemicalbook.comwpmucdn.com. For example, a singlet at approximately 10.75 ppm corresponds to the hydroxyl proton, a multiplet around 7.34 ppm for the aromatic ring, and a singlet at 3.95 ppm for the ester methyl group chemicalbook.comwpmucdn.com.

Infrared (IR) spectroscopy is used to identify functional groups present in the molecule. IR spectra of methyl salicylate exhibit a broad peak indicative of the hydroxyl (-OH) group, a strong sharp peak for the carbonyl (C=O) stretching vibration of the ester, and characteristic peaks corresponding to the benzene (B151609) ring wpmucdn.com.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity and purity researchgate.netcore.ac.uk. The molecular ion peak corresponds to the molecular weight of methyl salicylate (152.15 g/mol ).

Beyond basic structural verification, specialized NMR techniques like deuterium (B1214612) site-specific natural isotope abundance (2H-ERETIC-NMR) can be employed to differentiate between synthetic and natural sources of methyl salicylate, by analyzing the intramolecular ratios of deuterium nih.gov. Similarly, site-specific natural isotope fractionation by nuclear magnetic resonance (SNIF-NMR) is used to detect adulteration in natural wintergreen oil with synthetic methyl salicylate mdpi.com.

Application of Hyphenated Techniques in Complex Matrices (excluding biological samples)

Hyphenated techniques integrate the separation power of chromatography with the identification capabilities of spectroscopy, offering enhanced analytical precision for complex matrices. These techniques are formed by coupling different analytical methods, such as a separation technique (e.g., chromatography) with a detection technique (e.g., spectroscopy) researchgate.net.

Common hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Infrared (GC-IR) researchgate.net. LC-MS, for example, is widely used due to its ability to measure time-resolved mass-to-charge (m/z) values for multiple compounds in a sample, automate sample introduction, and analyze complex mixtures by minimizing matrix effects and ion suppression ox.ac.uk. It is also capable of separating and identifying structural isomers ox.ac.uk.

In the context of methyl salicylate, Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) systems have demonstrated their potential for detecting methyl salicylate in complex samples, exhibiting high resolution and speed chromatographyonline.com. Such systems are valuable for analyzing mixtures and can achieve low ppb detection limits chromatographyonline.com. Advanced LC/MS/MS systems, like the QSight 420, are designed for the analysis of complex food and environmental samples, offering high sensitivity and throughput chromatographyonline.com. These techniques are broadly applicable across various scientific and industrial fields, including environmental analysis and material characterization, where complex matrices require comprehensive analytical solutions researchgate.net.

Environmental Fate and Biogeochemical Cycling

Methyl salicylate (MeSA) plays a significant role in the environment, particularly as a volatile organic compound emitted by plants. Its atmospheric fate and interactions are crucial for understanding its environmental impact and its function as a signaling molecule in ecosystems.

MeSA is a widely emitted plant volatile, functioning as a phytohormone involved in plant defense, pollination, and competitiveness nih.gov. Its atmospheric loss processes have been investigated through simulation chamber studies, which determined gas-phase reaction rates with various atmospheric oxidants. The estimated room temperature rate coefficients (in cm³ molecule⁻¹ s⁻¹) for reactions with OH, NO₃, Cl, and O₃ are (3.20 ± 0.46) × 10⁻¹², (4.19 ± 0.92) × 10⁻¹⁵, (1.65 ± 0.44) × 10⁻¹², and (3.33 ± 2.01) × 10⁻¹⁹, respectively nih.gov. Notably, photolysis of MeSA is considered negligible in the actinic range, despite the presence of a large near-UV chromophore nih.gov. The total atmospheric lifetime of gas-phase MeSA is estimated to be between 1 and 4 days, influenced by these oxidative processes and, under humid conditions, by competitive aerosol uptake nih.gov.

In plants, methyl salicylate is a critical phloem-mobile molecule that mediates salicylic acid (SA)-dependent systemic acquired resistance (SAR) signaling in response to pathogenic invasions mdpi.com. MeSA accumulates in infected tissues and is subsequently translocated through the phloem to uninfected distal tissues. Upon reaching these uninfected areas, MeSA is converted back into bioactive salicylic acid by salicylic acid-binding protein 2 (SABP2), which then triggers the SAR response to suppress further infection and pathogen spread mdpi.com. The enzyme salicylic acid carboxyl methyltransferase (SAMT) is responsible for the formation of MeSA from SA, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor mdpi.com. This intricate cycling between SA and MeSA underscores its importance in plant defense mechanisms and its dynamic role within the biogeochemical cycles of plant-derived organic compounds.

Menthol: Stereochemistry, Synthetic Advances, and Molecular Interactions

Comprehensive Synthetic Pathways and Industrial Production Processes

Chemical Derivatization for Novel Compound Generation (e.g., Menthol (B31143) Glycinates)

The chemical versatility of menthol allows for its derivatization to create novel compounds with enhanced or modified cooling properties. This approach leverages the molecular scaffold of menthol to design new bioactive agents mdpi.com. A notable example is the class of menthol glycinates, which are synthesized by connecting menthol to glycine (B1666218) or its derivatives via an ester linkage google.comnih.gov.

The synthesis of menthol glycinates typically involves a two-step process:

Preparation of a brominated menthol ester from menthol and bromoacetyl bromide.

Subsequent substitution reactions with ammonia (B1221849) or primary/secondary amines to yield the menthol glycinates google.comnih.gov.

These novel menthol derivatives have demonstrated significant cooling potential. Studies have indicated that certain menthol glycinates can achieve maximum cooling intensities similar to or even higher than menthol itself, suggesting their utility as effective cooling agents in various applications google.com. The slow hydrolysis of these esters in aqueous environments can also provide a sustained release of menthol, contributing to a prolonged cooling effect google.com.

Non-Clinical Molecular and Cellular Mechanistic Studies

Menthol's biological activity, particularly its cooling sensation, is primarily mediated through its interaction with specific molecular targets. Non-clinical studies have extensively investigated these mechanisms at the molecular and cellular levels.

The primary molecular target responsible for menthol's cooling effect is the Transient Receptor Potential Melastatin 8 (TRPM8) channel patsnap.comduke.edubiorxiv.org. TRPM8 is a non-selective cation channel that acts as the principal sensor for cool temperatures (typically below 28 °C) and chemical cooling agents like menthol and icilin (B1674354) patsnap.combiorxiv.org. Activation of the TRPM8 channel by menthol leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell, initiating downstream signaling events that are interpreted by the nervous system as a sensation of coolness patsnap.comscientificarchives.com.

The molecular basis of TRPM8 activation by menthol involves specific binding interactions within the channel's structure. Menthol binds to regulatory sites located in the voltage-sensing-like domain (VSLD) of the TRPM8 channel nih.govresearchgate.netacs.org. Research, including molecular docking and thermodynamic mutant cycle analysis, suggests that menthol utilizes its hydroxyl group to interact with residue R842 and its isopropyl group to engage with residues I846 and L843 within the channel researchgate.net. These interactions are crucial for triggering the conformational changes necessary for channel opening researchgate.netfrontiersin.org.

Table 2: Key Residues in TRPM8 Channel Interaction with Menthol

ResidueLocation/DomainProposed Interaction with MentholFunctional Consequence
R842VSLDInteracts with menthol's hydroxyl group researchgate.netfrontiersin.orgEssential for activation; mutations affect menthol response frontiersin.org
I846VSLDInteracts with menthol's isopropyl group researchgate.netContributes to binding and activation researchgate.net
L843VSLDInteracts with menthol's isopropyl group researchgate.netContributes to binding and activation researchgate.net
Y745Ligand pocketInvolved in van der Waals interactions; disruption leads to activation frontiersin.orgCritical for ligand-dependent gating scientificarchives.com

The stereochemistry of menthol plays a significant role in its ability to activate TRPM8. Different stereoisomers of menthol elicit varying levels of TRPM8 activation, indicating that the precise spatial orientation of chemical groups is critical for optimal interaction and binding configuration with the channel nih.govnih.gov.

The binding of menthol to the TRPM8 channel is not a static event but involves dynamic ligand-receptor interactions that induce significant conformational changes, ultimately leading to channel gating researchgate.netacs.org. While high-resolution structures of the menthol-bound state of TRPM8 are still being fully resolved, cryo-electron microscopy (cryo-EM) studies of TRPM8 in apo and ligand-bound states, combined with molecular dynamics simulations, have provided crucial insights duke.edunih.govresearchgate.netnih.gov.

Upon menthol binding to the VSLD, local conformational changes are initiated within this domain. These changes are then propagated to the pore domain (comprising transmembrane helices S5 and S6) via the S4-S5 linker and the TRP domain nih.govresearchgate.netacs.orgfrontiersin.org. This transduction of conformational changes stabilizes the open state of the channel pore, allowing ion influx patsnap.comacs.org. Solution Nuclear Magnetic Resonance (NMR) studies further support this by demonstrating that ligand binding conformationally selects TRPM8 dynamics in a manner that quantitatively correlates with the chemical structure of the ligand researchgate.netacs.org. This suggests a "grab and stand" mechanism where menthol's specific interactions with residues induce widespread conformational rearrangements within the transmembrane domains, leading to channel activation researchgate.net.

In vitro cellular electrophysiology and calcium imaging are indispensable techniques for elucidating the mechanistic actions of menthol on TRPM8 and other cellular targets. These methods provide direct measurements of ion channel activity and downstream cellular responses.

Electrophysiology: Patch-clamp electrophysiology allows for the direct measurement of ion currents across cell membranes. Studies using this technique have confirmed that menthol activates TRPM8 channels, inducing inward cation currents (Na⁺ and Ca²⁺) in cells overexpressing TRPM8, such as HEK-293 cells, and in native sensory neurons like trigeminal and dorsal root ganglion (DRG) neurons scientificarchives.comnih.govmetrionbiosciences.com. Electrophysiological recordings can also reveal the potency and efficacy of menthol and its stereoisomers, showing correlations between chemical structure and functional features researchgate.netnih.gov.

Calcium Imaging: Fluorescent calcium imaging, often using dyes like Fluo-4 AM or genetically encoded calcium sensors like GCaMP5G, monitors changes in intracellular Ca²⁺ concentrations. Since TRPM8 activation leads to Ca²⁺ influx, an increase in cytosolic Ca²⁺ is a direct indicator of channel activity patsnap.comscientificarchives.combiorxiv.orgresearchgate.net. This technique is widely used to assess the activation of TRPM8 by menthol and other cooling agents in isolated systems, including primary sensory neurons and transfected cell lines metrionbiosciences.combiorxiv.orgresearchgate.netnih.gov. Calcium imaging protocols can involve sequential application of stimuli to characterize neuronal function and identify specific cell types responding to menthol metrionbiosciences.combiorxiv.org. For instance, studies have shown that menthol induces calcium transients in TRPM8-expressing cells and a subpopulation of DRG neurons metrionbiosciences.comnih.gov.

These in vitro methods are crucial for understanding the precise physiological responses triggered by menthol at a cellular level, providing a foundation for molecular and structural studies.

Advanced Analytical Characterization and Quantification

Accurate characterization and quantification of menthol are vital, particularly given its multiple stereoisomers and widespread use. Advanced analytical techniques are employed to ensure product quality and authenticity.

Chiral chromatography is a powerful analytical technique used to separate and quantify the individual enantiomers of chiral compounds like menthol. This is particularly important because the different enantiomers of menthol exhibit varying biological activities and sensory properties nih.govoup.com.

Methods commonly employed include:

Gas Chromatography (GC) with Chiral Stationary Phases: GC, especially when utilizing cyclodextrin-based chiral stationary phases (e.g., Octakis (2,6-di-O-n-pentyl-3-O-butyryl)-γ-cyclodextrin), enables the enantioselective separation of menthol isomers oup.comsci-hub.segcms.cz. This approach is critical for determining the enantiomeric excess (EE), which is a measure of the purity of one enantiomer over the other. The EE is calculated as: EE = ([predominant enantiomer – minor enantiomer] / [predominant enantiomer + minor enantiomer]) × 100 oup.com.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: HPLC, coupled with detectors such as refractive index or optical rotation detectors, also offers a direct method for menthol enantioseparation without requiring complex sample pretreatment or derivatization researchgate.net. Amylose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phases have shown excellent separation performance for menthol enantiomers researchgate.net.

Chiral chromatography is indispensable for distinguishing natural menthol, which is predominantly (−)-menthol, from synthetic or racemic mixtures, and for assessing the chemical purity of menthol in various products oup.comgcms.cz. It helps ensure that the desired enantiomer, with its specific cooling and aromatic characteristics, is present in the correct proportion.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous structural confirmation of menthol and its isomers, as well as the identification of impurities. HRMS provides exact mass measurements, which can be used to determine the elemental composition of menthol (C₁₀H₂₀O) with high accuracy, differentiating it from compounds with similar nominal masses. ebi.ac.uk

Furthermore, the fragmentation patterns observed in HRMS (e.g., using electron ionization, EI) provide characteristic diagnostic ions that aid in confirming the menthol structure and distinguishing between its various stereoisomers or related compounds. This technique offers high specificity and sensitivity, making it invaluable for both research and quality control in the menthol industry.

Environmental Biodegradation and Persistence

Understanding the environmental fate of menthol is important given its widespread use.

Aerobic and Anaerobic Degradation Studies in Environmental Media

Menthol is generally considered to be readily biodegradable. madarcorporation.com

Aerobic Degradation: Studies indicate that menthol can undergo significant degradation under aerobic conditions. For example, a biodegradability test showed a 92% degradation, classifying it as readily biodegradable. madarcorporation.com

Anaerobic Degradation: While specific detailed studies on anaerobic degradation rates in environmental media were not extensively detailed in the provided snippets, the general biodegradability suggests it would also degrade under anaerobic conditions, albeit potentially at a slower rate. Menthol has been consistently detected in raw influents of full-scale wastewater treatment plants, indicating its presence in municipal wastewater, where both aerobic and anaerobic processes occur. iwaponline.com Biological treatment processes in wastewater treatment plants generally result in partial or complete removal (>80%) of household chemicals like menthol. iwaponline.com

Bioaccumulation Potential in Non-Target Organisms

Menthol has a low potential for bioaccumulation in non-target organisms.

Bioconcentration Factor (BCF): Studies on fish (e.g., Cyprinus carpio) have determined the Bioconcentration Factor (BCF) for menthol to be in the range of 0.5-15. europa.eu A BCF value below 2000 or 5000 is generally indicative of no significant bioaccumulation potential. europa.euchemsafetypro.comepa.govnih.gov

Log P Value: The lipophilicity, often indicated by the log P (octanol-water partition coefficient) value, is a key predictor of bioaccumulation. Menthol has reported log P values ranging from 2.66 to 3.40. scentree.coebi.ac.ukfoodb.cahmdb.cat3db.cadcfinechemicals.com Compounds with log P values generally below 4.02 are less likely to show significant bioaccumulation. nih.gov The relatively low log P values for menthol further support its limited bioaccumulation potential.

Table 4: Bioaccumulation Potential of Menthol

ParameterValueInterpretationSource
BCF (Fish)0.5-15No significant bioaccumulation potential europa.eu
Log P2.66-3.40Low potential for bioaccumulation scentree.coebi.ac.ukfoodb.cahmdb.cat3db.cadcfinechemicals.com

Assessment of Environmental Impact of Production Effluents

The production of menthol, both natural extraction and synthetic manufacturing, can generate effluents that require careful management to minimize environmental impact.

Waste Management in Production: Industrial menthol synthesis plants employ measures to control emissions and wastewater. For instance, some facilities connect exhausts to thermal exhaust purification systems or use gas washers. oecd.org Tanks may be equipped with activated carbon filters to manage tank respiration. oecd.org

Wastewater Treatment: During normal operation, direct release of menthols into the environment from production is generally avoided. oecd.org Extremely low quantities may be released into wastewater due to maintenance activities like cleaning. oecd.org Wastewater from menthol production units is typically checked before reaching industrial wastewater treatment plants. oecd.org

Effluent Composition: While specific detailed compositions of menthol production effluents were not provided, industrial effluents from pharmaceutical and personal care product industries (which utilize menthol) can contain various emerging pollutants, including organic compounds and metals. researchgate.net However, studies on the environmental assessment of specific menthol-containing products' manufacturing processes often conclude no significant adverse environmental effects when appropriate permits and control measures are in place. fda.govfda.gov Companies are continuously exploring ways to enhance efficiency and sustainability, including developing solvent-free systems for menthol pellet creation and reducing freshwater consumption, which minimizes wastewater production. symrise.com

Eucalyptus Oil: Chemical Composition, Extraction Technologies, and in Vitro Biological Activities

Comprehensive Analytical Methods for Quality Control and Authentication

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for profiling the volatile components of eucalyptus oil. This method separates the individual compounds based on their volatility and interaction with a chromatographic column, while the mass spectrometer identifies them based on their unique fragmentation patterns. GC-MS is extensively used for both qualitative identification and quantitative analysis of the oil's constituents researchgate.netnih.govscione.comamecj.comnih.govijpjournal.comufrgs.brmdpi.comcabidigitallibrary.org.

The chemical composition of eucalyptus oil can vary significantly depending on the Eucalyptus species, geographical origin, and even the specific plant part used for extraction researchgate.netnih.govscione.comresearchgate.netsld.curesearchgate.netmdpi.comiium.edu.my. The most abundant compound in many Eucalyptus species, particularly Eucalyptus globulus, is 1,8-cineole (also known as eucalyptol), which can constitute a substantial portion of the oil, often ranging from 43% to over 85% researchgate.netnih.govnih.govijpjournal.commdpi.comresearchgate.netsld.curesearchgate.netmdpi.comiium.edu.mymdpi.com. Other prominent monoterpenes and sesquiterpenes frequently identified through GC-MS include α-pinene, limonene (B3431351), p-cymene, γ-terpinene, β-pinene, α-terpineol, globulol, and viridiflorol (B1683568) researchgate.netnih.govscione.comamecj.comnih.govijpjournal.commdpi.comcabidigitallibrary.orgresearchgate.netsld.cunih.gov. For instance, Eucalyptus citriodora oil is notably rich in citronellal (B1669106), which can account for over 90% of its composition, along with isopulegol (B1217435) and citronellol (B86348) scione.commdpi.comiium.edu.my.

A typical GC-MS analysis identifies a multitude of compounds, with 1,8-cineole consistently emerging as the dominant component in many Eucalyptus species. The percentage of 1,8-cineole can be a key indicator for the quality and type of eucalyptus oil.

Table 1: Representative Chemical Composition of Eucalyptus Oil by GC-MS

CompoundTypical Concentration Range (%)Eucalyptus Species ExampleReferences
1,8-Cineole43 - 85.82 (up to 90.26)E. globulus, E. tereticornis, E. urophylla researchgate.netnih.govnih.govijpjournal.commdpi.comresearchgate.netsld.cumdpi.comiium.edu.mymdpi.com
α-Pinene5 - 23.62E. globulus, E. viminalis researchgate.netnih.govamecj.comnih.govijpjournal.comcabidigitallibrary.orgnih.gov
Limonene4.26 - 13.8E. globulus, E. tereticornis nih.govamecj.comnih.govresearchgate.netnih.gov
p-Cymene1.60 - 10E. globulus, E. microtheca researchgate.netnih.gov
γ-Terpinene2.9 - 7.75E. globulus nih.govnih.govijpjournal.com
CitronellalUp to 90.26E. citriodora scione.commdpi.comiium.edu.my
Globulol3.054 - 5.997E. microtheca, E. viminalis researchgate.netnih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) for Direct Component Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct and non-destructive approach for the precise quantification of major components in eucalyptus oil, serving as a valuable alternative or complement to GC-MS chemicalpapers.comresearchgate.net. Unlike GC-MS, which relies on chromatographic separation, qNMR directly measures the signals from specific nuclei (e.g., ¹H, ¹³C) within the molecules, providing absolute quantification without the need for extensive calibration curves for each analyte, provided a suitable internal standard is used.

qNMR has been successfully applied for the quantitative analysis of key monoterpenes in eucalyptus oil, including 1,8-cineole, α-pinene, β-pinene, and limonene chemicalpapers.comresearchgate.net. This method is particularly advantageous for its accuracy, convenience, and reduced analysis time, especially for the determination of 1,8-cineole content tandfonline.com. The reliability of qNMR methods for essential oil analysis is established through validation processes that assess selectivity, linearity, accuracy, precision, and robustness chemicalpapers.comresearchgate.net. The ability of qNMR to directly quantify components makes it a powerful tool for quality control and standardization of eucalyptus oil, particularly for diverse species where volatile ratios may vary chemicalpapers.comresearchgate.net.

Chiral Analysis of Enantiomeric Components

Many compounds found in essential oils, including those in eucalyptus oil, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While enantiomers possess identical physical properties (e.g., boiling point, melting point), they can exhibit distinct odor qualities, tastes, and biological activities mdpi.com. The specific ratio of enantiomers in a natural essential oil is often characteristic of its botanical origin and can be crucial for determining authenticity and detecting adulteration with synthetic, often racemic, counterparts mdpi.comscielo.brmdpi.com.

Chiral analysis of enantiomeric components in eucalyptus oil is typically performed using Gas Chromatography (GC) equipped with specialized chiral stationary phases (chiral columns), often coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) scielo.brmdpi.comresearchgate.net. Chiral columns, such as CycloSil-β, are designed to separate enantiomers based on their differential interactions with the chiral selector in the column scielo.brresearchgate.net.

For instance, chiral analysis can distinguish between the enantiomers of α-pinene and limonene, which are common constituents of eucalyptus oil mdpi.comscielo.br. Although 1,8-cineole itself is not chiral, its microbial biotransformation can yield optically pure hydroxylated derivatives, highlighting the importance of chiral analysis in understanding metabolic pathways redalyc.org. The determination of enantiomeric ratios is not only vital for ensuring the natural authenticity of eucalyptus oil but also aids in defining chemotypes and establishing the geographical origin of the plant material mdpi.comscielo.br.

Biotransformation and Environmental Implications

The constituents of eucalyptus oil, primarily terpenes, undergo various biotransformation processes in biological and environmental systems. These transformations can alter their chemical structure, properties, and ultimately their fate and impact.

Microbial Biotransformation of Key Constituents (e.g., 1,8-Cineole)

Microbial biotransformation plays a significant role in the degradation and modification of eucalyptus oil components, particularly the abundant 1,8-cineole. Various microorganisms, including filamentous fungi and bacteria, possess the enzymatic machinery to metabolize these compounds redalyc.orgscielo.brconicet.gov.arnih.govresearchgate.netidosi.org.

Studies have shown that fungi such as Aspergillus niger, Mucor ramannianus, Trichoderma harzianum, Pleurotus ostreatus, Favolus tenuiculus, and Penicillium citrinum can biotransform 1,8-cineole scielo.brconicet.gov.arnih.govidosi.org. Bacterial strains, notably Rhodococcus sp., have also demonstrated the ability to metabolize 1,8-cineole redalyc.orgresearchgate.net. The main reactions involved in these biotransformations include oxidations, hydroxylations, and hydrogenolysis of the ether bridge scielo.br.

The products of 1,8-cineole biotransformation often include hydroxylated derivatives, such as 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole, 2-endo-hydroxy-1,8-cineole, and 2-oxo-1,8-cineole redalyc.orgscielo.brconicet.gov.arnih.govresearchgate.netidosi.org. Notably, these microbial transformations can yield optically pure compounds, which are valuable in organic synthesis redalyc.org. However, challenges in biotransformation include the low water solubility of terpenoids and their potential toxicity to microbial cells at higher concentrations scielo.br.

Table 2: Examples of Microbial Biotransformation Products of 1,8-Cineole

MicroorganismBiotransformation ProductsReferences
Aspergillus niger2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole scielo.br
Mucor ramannianus2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole scielo.br
Rhodococcus sp.2-endo-hydroxy-1,8-cineole, 2-exo-hydroxy-1,8-cineole, 2-oxo-1,8-cineole redalyc.orgresearchgate.net
Pleurotus ostreatus1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one conicet.gov.arnih.gov
Favolus tenuiculus1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one conicet.gov.arnih.gov
Penicillium citrinumExo-2-Hydroxycineole, hydroxy-1,8-cineole idosi.org

Fate and Transport in Soil and Water Systems

Eucalyptus oil is classified as a natural complex substance, and its major constituents are generally considered readily biodegradable in the environment europa.eueuropa.eu. The fate and transport of eucalyptus oil components in soil and water systems are influenced by their physicochemical properties, including volatility, solubility, and adsorption potential.

1,8-Cineole, a primary component, is not expected to adsorb significantly to suspended solids and sediment in aquatic environments nih.gov. Volatilization from water surfaces is identified as an important fate process for 1,8-cineole, with estimated volatilization half-lives of approximately 13 hours for a model river and 8 days for a model lake nih.gov. Its bioconcentration potential in aquatic organisms is considered low, indicated by an estimated Bioconcentration Factor (BCF) of 30 nih.gov.

However, other components like α-pinene exhibit a higher log Kow (4.42) and BCF (852.9 L/kg wet-wt), suggesting a greater potential for bioaccumulation for this specific compound within the mixture europa.eu. Eucalyptus leaves, when introduced into soil systems, have been observed to alter soil chemistry peerj.com. While the major constituents are biodegradable, the broader environmental impact of eucalyptus cultivation, including potential effects on water resource depletion and soil erosion, warrants further investigation researchgate.net.

Interactions with Environmental Microbiomes

The presence of eucalyptus oil components in the environment can influence local microbiomes, particularly in soil and water systems. Eucalyptus leaf essential oils have demonstrated toxicity towards soil fungi and can negatively affect the palatability of food for soil arthropods, potentially altering their interactions within the ecosystem peerj.com.

While eucalyptus oil has been explored for its potential to control respiratory microbiota in animals, studies on its impact on environmental microbiomes often show mixed results regarding significant alterations in microbial populations scielo.brscielo.br. The precise nature and extent of these interactions are complex and depend on factors such as the concentration of the oil, the specific microbial species present, and the environmental conditions.

Turpentine Oil: Sourcing, Compositional Diversity, and Industrial Applications

Production Methodologies and By-product Utilization

Destructive Distillation of Pine Wood

Destructive distillation of pine wood is one method for producing wood turpentine (B1165885). This process involves heating pine wood, such as shredded stumps, roots, and slash, in the absence of air. wikipedia.orggumspiritsofturpentine.comatamanchemicals.com The high temperatures cause the wood to decompose, yielding various products, including turpentine. gumspiritsofturpentine.comgoogle.com While less common today compared to steam distillation or the Kraft process, destructive distillation was a traditional method. gumspiritsofturpentine.com The turpentine obtained through this method, known as wood turpentine, may be somewhat contaminated with other distillation byproducts due to the heat decomposition of wood fiber and associated resinous material. oregonstate.edu

Valorization of Distillation Residues (e.g., Rosin)

The non-volatile residue remaining after the distillation of crude turpentine (oleoresin) is known as rosin (B192284), also referred to as colophony. britannica.comecsa-chemicals.ch Crude turpentine obtained from tapping living pine trees typically contains about 65 percent gum rosin and 18 percent gum turpentine. britannica.com Rosin is a solid, amorphous substance primarily composed of resin acids, such as abietic acid, palustric acid, and isopimaric acid. neliti.com The valorization of rosin involves its use in various industries due to its unique properties. It finds applications in the production of adhesives, varnishes, printing inks, paper sizing, and as an emulsifier in synthetic rubber production. britannica.com

Applications in Organic Synthesis and Specialized Industrial Chemistry

Turpentine's rich terpene content makes it a valuable raw material for the chemical industry, serving as a precursor for a wide array of fine chemicals and specialized solvents. britannica.comtaylorandfrancis.com

Precursor in the Synthesis of Fine Chemicals and Fragrance Compounds (e.g., Camphor (B46023), Linalool (B1675412), Alpha-Terpineol)

The pinenes (alpha- and beta-pinene), which are the most important components of turpentine, are extensively used as starting materials in the synthesis of numerous valuable chemicals, particularly in the flavors and fragrances industry. ecsa-chemicals.chtaylorandfrancis.com

Camphor : Synthetic camphor is produced from pinene, often via a multi-step synthesis. This typically involves converting pinene to bornyl chloride by adding hydrogen chloride, followed by conversion to camphene (B42988) through HCl elimination. Camphene is then reacted with acetic acid and sulfuric acid to form isobornyl acetate, which is subsequently hydrolyzed to isoborneol (B83184). Finally, isoborneol is oxidized to yield camphor. htppl.co.inchemicalbook.intaylorandfrancis.comsciencemadness.orgatamankimya.comscribd.com

Linalool : Most perfumery-grade synthetic linalool is derived from pinenes. taylorandfrancis.com Linalool can be synthesized via the hydration of myrcene (B1677589), a monoterpene derived from turpentine sources. scentspiracy.com Another method involves using camphene, which is produced from pinenes, as a precursor. essencejournal.com Linalool is a key intermediate in the production of other important fragrance chemicals like geraniol (B1671447) and nerol, and also serves as a precursor for vitamin E synthesis. taylorandfrancis.comscentspiracy.comcore.ac.uk

Alpha-Terpineol : Alpha-terpineol, known for its lilac scent and widespread use as a fragrance material, is commonly synthesized by the acid hydration of alpha-pinene (B124742) or turpentine, followed by partial dehydration. chemicalbook.inncsu.edutaylorandfrancis.comatamanchemicals.comgoogle.com It can also be produced by the biotransformation of limonene (B3431351), alpha-pinene, or beta-pinene (B31000). atamanchemicals.com

Role as a Specialized Solvent in Non-Paint and Non-Varnish Industries

While historically used as a paint and varnish solvent, turpentine's role has expanded to specialized solvent applications outside these traditional areas. britannica.comchemicalbook.in Its excellent solvency qualities make it useful in various industrial formulations. htppl.co.inprocurementresource.com Turpentine is employed as a rubber solvent in the manufacture of plastics. britannica.com It is also incorporated into cleaning agents, such as phenyl and degreasing formulations, providing a characteristic pine scent. htppl.co.in Additionally, turpentine finds use in the preparation of shoe, stove, and furniture polishes, enhancing spreadability, penetration, and gloss in waxes and finishes. htppl.co.inchemicalbook.in

Analytical Profiling and Quality Assessment

Accurate analytical profiling and quality assessment are critical for turpentine due to its variable composition and its use as a raw material in the production of fine chemicals and terpene resins. ymaws.com

Gas Chromatography (GC) and GC-MS for Component Separation and Quantification

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely used and important techniques for determining the individual components of turpentine and their concentrations. ymaws.comresearchgate.netnih.govnih.gov These methods allow for the separation and quantification of various terpene compounds, including major constituents like alpha-pinene, beta-pinene, delta-3-carene, camphene, and limonene, as well as compounds present at lower concentrations. wikipedia.orgneliti.comresearchgate.netnih.goviteh.aiastm.orgacgpubs.org

GC analysis typically involves injecting a turpentine sample into a temperature-programmed gas chromatograph equipped with a capillary column (either polar or nonpolar). ymaws.comiteh.ai The relative concentrations of components can be calculated using the area percent method, assuming similar response factors. ymaws.comiteh.ai GC-MS further enhances analysis by providing structural information through mass spectral data, allowing for the qualitative identification of constituent terpenes by matching library spectra. neliti.comresearchgate.netnih.govthermofisher.com This combined approach offers a powerful tool for reliable and accurate qualitative and quantitative analysis of complex natural mixtures like turpentine. nih.gov

Integrative Perspectives and Future Research Directions

Analytical Challenges and Innovations in Multi-Component Systems

Ensuring the quality and consistency of multi-component topical formulations requires robust analytical methods capable of accurately separating and quantifying each active ingredient within a complex matrix (e.g., creams, gels, ointments).

Strategies for Enhanced Separation and Quantification in Complex Mixtures

The analysis of complex mixtures like topical analgesics presents significant challenges due to potential interference from excipients and the similar chemical nature of some active components. Chromatographic techniques are the cornerstone of quality control for these products.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like Menthol (B31143) and Methyl Salicylate (B1505791). A developed and validated GC method can offer accuracy and precision for their simultaneous determination in cream and gel formulations. longdom.orglongdom.org Optimization of parameters such as the column type (e.g., DB-624), oven temperature gradient, and carrier gas flow rate is crucial for achieving good separation of the analytes. longdom.orglongdom.org The use of an internal standard, such as Anethole, can significantly improve method accuracy by correcting for variations in sample preparation and injection volume. longdom.org

High-Performance Liquid Chromatography (HPLC) , often coupled with a Diode-Array Detector (DAD), is another powerful technique. nih.govdntb.gov.ua Reversed-phase HPLC methods have been successfully developed for the quantification of Methyl Salicylate in cream formulations. turkjps.org Key to this method is the selection of an appropriate stationary phase (e.g., C8) and a mobile phase that provides optimal separation. turkjps.orgekb.eg For instance, an isocratic mobile phase of methanol (B129727) and water with acetic acid can effectively separate Methyl Salicylate for quantification at a specific wavelength, such as 304 nm. turkjps.org

The table below summarizes typical parameters for these chromatographic techniques.

Parameter Gas Chromatography (GC) longdom.orglongdom.org High-Performance Liquid Chromatography (HPLC) turkjps.orgekb.eg
Column DB-624 (30 m, 0.53 mm, 3 µm)Lichrosorb C8 or equivalent
Mobile Phase/Carrier Gas HeliumMethanol:Water (e.g., 65:35, v/v) with 1.0% Acetic Acid
Detection Flame Ionization Detector (FID)Photodiode Array (PDA) or Refractive Index (RI) Detector
Typical Analytes Menthol, Methyl Salicylate, Camphor (B46023)Methyl Salicylate, Camphor, Menthol
Key Advantage Excellent for volatile compoundsHigh specificity and sensitivity for a wide range of compounds

Future research is focused on developing even faster and more efficient methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS), which can provide higher resolution and sensitivity for complex formulations. nih.govresearchgate.net

Development of Advanced Sensor Technologies for Chemical Detection

While chromatography provides definitive quantification, it requires laboratory-based instrumentation. There is a growing interest in developing advanced, portable sensors for rapid, on-site analysis and quality control.

Electrochemical Sensors offer a promising alternative for the detection of key compounds. nih.gov These sensors operate on principles such as voltammetry or conductometry and can be highly sensitive and selective. nih.govresearchgate.net For instance, a bi-enzyme electrochemical biosensor has been developed for the detection of Methyl Salicylate. nih.gov This sensor utilizes a cascade of enzymatic reactions that result in a measurable electrical signal, with a reported limit of detection in the nanomolar range (13 nM). nih.gov The modification of electrode surfaces with nanomaterials, such as carbon nanotubes, can further enhance sensor performance by increasing the surface area and improving electron transfer rates. nih.gov

Optical Sensors represent another avenue of innovation. Research has demonstrated proof-of-concept for an optical sensor for Methyl Salicylate that monitors its characteristic optical absorption peak at around 310 nm. researchgate.net This technology has the potential for creating compact, handheld devices for real-time monitoring. researchgate.net

The development of these sensor technologies is often driven by other fields, such as agriculture, where Methyl Salicylate is a key marker for plant stress, but the principles are directly applicable to pharmaceutical analysis. nih.gov

Sensor Type Principle of Operation Target Analyte(s) Key Advantages Reported Performance
Bi-Enzyme Electrochemical Sensor nih.gov Amperometric detection via a cascade of enzymatic reactions.Methyl SalicylateHigh sensitivity and selectivity.Limit of Detection: 13 nM
Optical Sensor researchgate.net Measures UV absorption at a characteristic wavelength (310 nm).Methyl SalicylatePotential for portable, real-time monitoring.Limit of Detection: 70 ppb
Gas Sensors (e.g., MICS 6814) escholarship.org Measures changes in electrical resistance upon gas exposure.MentholHigh sensitivity for volatile compounds.Can detect concentrations as low as 0.12 ppm.

Synergistic and Antagonistic Chemical Interactions in Non-Biological Contexts

The performance and stability of a topical formulation are critically dependent on the complex interplay between its active ingredients and excipients.

Formulation Chemistry for Chemical Stability and Performance

The chemical stability of the active ingredients is paramount to ensuring the product's efficacy throughout its shelf life. ijpc.com Formulation chemistry plays a critical role in preventing the degradation of compounds like Methyl Salicylate, which, as an ester, is susceptible to hydrolysis, particularly at non-neutral pH.

Key formulation considerations include:

pH Control: Buffering the formulation to a pH that minimizes hydrolysis of the ester group in Methyl Salicylate is essential.

Emulsifier Selection: In cream-based formulations, which are emulsions of oil and water, the choice of emulsifying agents is critical to prevent phase separation and ensure a homogenous distribution of the active ingredients. apothecaryoptions.com

Antioxidants: To prevent oxidative degradation of the compounds, antioxidants may be included in the formulation.

Physical Stability: The formulation must maintain its physical properties, such as viscosity and spreadability, over time and under various storage conditions. ijpc.comjetir.org Separation of the cream or gel can occur due to high concentrations of active ingredients or improper storage, which can be mitigated by the use of appropriate emulsifying agents. apothecaryoptions.com

Formulation Challenge Chemical Strategy Purpose
Chemical Degradation (Hydrolysis) pH control using buffering agents.To maintain the molecular integrity of ester compounds like Methyl Salicylate.
Phase Separation (in creams) Selection of appropriate emulsifiers and stabilizers.To ensure the homogeneity and physical stability of the emulsion. apothecaryoptions.com
Oxidative Degradation Inclusion of antioxidants (e.g., tocopherol).To protect sensitive compounds from degradation by atmospheric oxygen.
Microbial Contamination Addition of preservatives.To ensure the safety and shelf-life of the product. jetir.org

Novel Synthetic Strategies and Sustainable Production

The industrial production of key ingredients like Menthol and Methyl Salicylate is increasingly focused on developing more sustainable and cost-effective synthetic routes.

Methyl Salicylate is traditionally synthesized via a Fischer esterification reaction, where salicylic (B10762653) acid is reacted with methanol in the presence of an acid catalyst, typically concentrated sulfuric acid. youtube.comsciencemadness.orgchemicalbook.com While effective, this method involves corrosive acids. Green chemistry approaches are exploring the use of solid acid catalysts, such as sulfated iron oxide-zirconia, which are reusable and less hazardous. researchgate.net Another approach involves using dimethyl carbonate as a methylating agent, which is a safer alternative to other chemicals. researchgate.net

Menthol synthesis is a more complex challenge, as it involves controlling the stereochemistry to produce the desired (-)-menthol isomer.

Traditional Synthetic Routes: Large-scale industrial processes often start from materials like myrcene (B1677589) or citronellal (B1669106). nih.gov The BASF process, for example, converts citronellal to isopulegol (B1217435), which is then hydrogenated to menthol. europa.eu These processes can be costly and sometimes rely on heavy metal catalysts. europa.eu

Sustainable and Novel Routes: Significant research is being directed towards greener alternatives.

The Takasago process is considered a landmark in green chemistry, using a rhodium-BINAP catalyst for the asymmetric isomerization of an intermediate, which is a highly efficient step. nih.gov This process starts from myrcene, which can be sourced from renewable gum rosin (B192284), making it a bio-based route. nih.gov

Recent innovations include the development of a one-step, metal-free synthesis of menthol from citronellal, which utilizes a "redox-neutral" reaction that avoids wasteful by-products. europa.eu

Other approaches focus on using waste products as starting materials. For example, 3-carene, a component of turpentine (B1165885) oil (a by-product of the paper industry), can be converted to menthol through a series of chemical steps. chemeurope.com

Continuous flow synthesis methods using bifunctional catalysts are also being explored to improve efficiency and yield. rsc.orgrsc.org These systems can combine the cyclization of citronellal and the subsequent hydrogenation into a single, continuous process. rsc.org

Compound Traditional Synthesis Novel/Sustainable Approach Key Advantage of Novel Approach
Methyl Salicylate Fischer esterification of salicylic acid and methanol with H₂SO₄ catalyst. sciencemadness.orgEsterification using solid acid catalysts (e.g., sulfated Fe₂O₃–ZrO₂). researchgate.netReusable catalyst, reduced environmental hazard.
(-)-Menthol Multi-step synthesis from petroleum-based feedstocks or citronellal using metal catalysts. europa.euAsymmetric synthesis from renewable myrcene (Takasago process) nih.gov; One-pot synthesis from turpentine by-products (3-carene) chemeurope.com; Metal-free synthesis from citronellal. europa.euUse of renewable feedstocks, higher efficiency, reduced waste and contamination. nih.goveuropa.euchemeurope.com

Material Science Applications and Novel Delivery Systems (non-medical)

Beyond its well-known therapeutic uses, methyl salicylate has several non-medical applications in material science, primarily leveraging its distinct physical and chemical properties.

Methyl salicylate is utilized as a chemical agent simulant for testing military and protective materials. dtic.mil Due to its physical properties bearing some similarity to blistering agents like sulfur mustard, it is used in controlled environments to test the effectiveness of protective clothing, detection equipment, and decontamination procedures without the extreme hazard of the actual agents. dtic.mil

In another application, copolymers containing salicylates and methyl methacrylate (B99206) are used in materials where adhesion is a critical property. mdpi.com Such polymers can be engineered for a variety of industrial applications requiring specific adhesive characteristics.

Microencapsulation technology offers a sophisticated method to protect methyl salicylate from degradation and to control its release for various industrial purposes. nih.govnih.gov This technique involves coating fine droplets of the compound with a protective shell made from polymers like gelatin, gum arabic, or chitosan. nih.govmdpi.com

A significant industrial application is the creation of "functional textiles." researchgate.net Microcapsules containing methyl salicylate are embedded into textile matrices, such as cotton or polyamide fabrics. nih.govresearchgate.net The active compound is then released in a controlled manner over time, a process often triggered by friction or changes in temperature. nih.govmdpi.com This technology enhances the durability and life cycle of the functional finish on the textile. researchgate.net The release kinetics from these textiles have been shown to follow a Fickian diffusion mechanism. nih.govresearchgate.net This approach can be used to develop textiles with long-lasting fragrance for non-medical consumer goods.

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling provide powerful tools for understanding the molecular behavior of methyl salicylate and predicting its properties, thereby guiding research and development.

Classical molecular dynamics (MD) simulations have been used to investigate the adsorption and behavior of methyl salicylate at atmospheric air/water interfaces. nih.gov These studies, which can reproduce experimental results, show that methyl salicylate has a strong thermodynamic preference to remain at the interface rather than dissolving in the bulk water or remaining in the gas phase. nih.gov Such insights are crucial for understanding its environmental fate and reactivity.

In silico tools are also employed to predict the activity and toxicological profiles of salicylates. mdpi.com Programs like PASS Online and ProTox are used to forecast the biological activities of derivatives, while molecular docking simulations can help identify potential interactions with various biological targets. mdpi.commdpi.com Quantum chemistry calculations using density functional theory (DFT) have also been applied to analyze methyl salicylate, particularly in the context of its use as a chemical warfare agent simulant. science.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding (excluding human physiological targets directly related to efficacy)

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules. These simulations provide insights into the conformational flexibility of molecules like methyl salicylate and menthol and their binding interactions with various non-human physiological targets.

Methyl Salicylate: MD simulations have been employed to study the interaction of salicylate, the primary metabolite of methyl salicylate, with model cell membranes. nih.gov One study investigated salicylate's effect on a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. The simulations revealed that salicylate associates at the water-DPPC interface, orienting itself nearly perpendicularly and penetrating deeper into the bilayer than sodium or chloride ions. nih.govnih.gov This interaction was found to alter the membrane's structural properties, leading to a decrease in the headgroup area per lipid and an increased order in the lipid tails. nih.gov Such simulations are crucial for understanding how these molecules interact with biological membranes at a molecular level, which can be relevant for applications in areas like drug delivery systems or the development of antimicrobial agents where membrane disruption is a key mechanism.

Menthol: MD simulations, in conjunction with experimental techniques, have been used to elucidate the binding of menthol to non-human protein targets. For instance, detailed computational docking and thermodynamic mutant cycle analysis have been applied to understand how menthol interacts with the TRPM8 ion channel, a receptor involved in sensing cold. nih.gov While this receptor is present in humans, the fundamental binding mechanisms explored through simulation—such as the role of menthol's hydroxyl and isopropyl groups in forming specific interactions—provide a general framework for understanding its binding behavior with other proteins. nih.gov Studies have also investigated the behavior of menthol-based deep eutectic solvents (DESs) with the addition of water, using MD simulations to complement experimental data from NMR and Raman spectroscopy. acs.org These simulations help to understand the hydrogen bond interactions and structural changes within the solvent, which is relevant for their application as green solvents in various chemical processes. acs.org

Interactive Data Table: MD Simulation Parameters for Salicylate-Membrane Interaction
ParameterValue/DescriptionReference
SystemDipalmitoylphosphatidylcholine (DPPC) bilayer with salicylate nih.gov
Force FieldOPLS-AA for salicylate nih.gov
Water ModelSPC/E mdpi.com
EnsembleNPT (Isothermal-isobaric) mdpi.com
Temperature310 K mdpi.com
Key FindingSalicylate associates at the water-lipid interface, increasing lipid tail order. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Design of New Chemical Entities (excluding human efficacy/toxicity)

Quantitative Structure-Activity Relationship (QSAR) models are computational models that correlate the chemical structure of molecules with their biological activity or chemical properties. These models are instrumental in designing new chemical entities with desired functionalities for non-medicinal applications, such as in agriculture or materials science.

Methyl Salicylate Derivatives: While much QSAR research on salicylates focuses on anti-inflammatory activity, the principles can be extended to other applications. nih.govnih.gov For instance, QSAR can be used to design new salicylate-based polymers with specific properties. Studies have explored copolymers containing salicylates for use in medical implants where adhesion and antibacterial properties are important. mdpi.com By developing QSAR models, researchers can predict how modifications to the salicylate structure, such as creating different esters or amides, will affect properties like antimicrobial efficacy or material stability, thereby guiding the synthesis of new functional materials. mdpi.com

Menthol Derivatives: Menthol and its derivatives have been the subject of QSAR studies for applications in the agrochemical field. mdpi.comnih.gov A notable example is the design of novel antifungal agents. One study synthesized a series of menthol derivatives containing a 1,2,4-triazole-thioether group and evaluated their activity against various plant pathogenic fungi. nih.gov A 3D-QSAR model was developed using the Comparative Molecular Field Analysis (CoMFA) method. mdpi.com This model successfully established a relationship between the 3D structure of the menthol derivatives and their antifungal activity against Physalospora piricola. mdpi.comnih.gov The model provided insights into how steric and electrostatic fields of the molecules influence their activity, enabling the rational design of more potent, natural product-based fungicides. mdpi.com

Interactive Data Table: 3D-QSAR Model for Antifungal Menthol Derivatives
ParameterValueSignificanceReference
QSAR MethodCoMFA (Comparative Molecular Field Analysis)Relates 3D properties of molecules to biological activity. mdpi.com
Target OrganismPhysalospora piricola (a plant pathogen)Demonstrates application in agrochemical design. nih.gov
Cross-validated coefficient (q²)0.514Indicates good predictive ability of the model (>0.5 is considered reliable). mdpi.com
Correlation coefficient (r²)0.991Shows a strong correlation between predicted and observed activity. mdpi.com
Key FindingThe model provides a reliable framework for designing new menthol-based antifungal agents. mdpi.comnih.gov

Predictive Modeling of Environmental Fate and Degradation Pathways

Predictive modeling is essential for understanding how chemical compounds behave in the environment, including their persistence, transport, and breakdown into other substances. This is crucial for assessing the environmental footprint of widely used compounds like methyl salicylate and menthol.

Methyl Salicylate: Methyl salicylate is a widely emitted plant volatile, and understanding its atmospheric fate is key to assessing its role in ecosystem signaling. nih.gov Simulation chamber experiments have been used to determine its gas-phase reaction rates with key atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), chlorine (Cl), and ozone (O₃). nih.govresearchgate.net Predictive models based on these experimentally determined rate coefficients estimate the atmospheric lifetime of gaseous methyl salicylate to be between 1 to 4 days. nih.govresearchgate.net Models also suggest that its uptake by aerosols can be a competitive loss process, particularly under humid conditions. nih.govresearchgate.net Such models are vital for understanding how atmospheric transport affects natural chemical communication channels in the environment. nih.gov

Menthol: The environmental degradation of menthol has also been a subject of predictive modeling. Theoretical studies have explored the atmospheric degradation pathway of menthol initiated by hydroxyl radicals (OH), which is a primary removal mechanism in the troposphere. researchgate.net Using density functional theory, researchers have modeled the hydrogen abstraction mechanism from different sites on the menthol molecule to identify the most likely reaction pathways. researchgate.net These computational models predict the formation of various intermediate products, such as peroxy radicals, and stable end products. researchgate.net The models also allow for the calculation of reaction rate coefficients and the estimation of menthol's atmospheric lifetime, which in the presence of OH radicals is predicted to be very short, on the order of hours. researchgate.net Furthermore, anaerobic degradation pathways have been proposed, where menthol is converted to compounds like menthone and eventually broken down by microorganisms such as Thauera terpenica. ethz.ch

Interactive Data Table: Predicted Environmental Fate of Key Compounds
CompoundEnvironmental CompartmentPrimary Degradation ProcessPredicted Lifetime/OutcomeReference
Methyl SalicylateAtmosphere (Gas Phase)Reaction with OH, NO₃, Cl radicals1–4 days nih.govresearchgate.net
MentholAtmosphere (Gas Phase)Reaction with OH radicals~1.13 hours researchgate.net
MentholAnaerobic EnvironmentsMicrobial degradation (e.g., by Thauera terpenica)Conversion to menthone, then further breakdown. ethz.ch

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms underlying the erythema-inducing effects of Deep-Heat?

  • Methodological Answer : To investigate this, researchers typically analyze the pharmacokinetics of key components (e.g., methyl salicylate and ethyl salicylate) using blood sampling and thermography. Systemic absorption rates are measured via high-performance liquid chromatography (HPLC), while erythema is quantified using thermal imaging to correlate blood flow changes with salicylate concentrations . Experimental designs often include controlled application to avoid confounding variables like mechanical rubbing .

Q. How should experimental designs be structured to evaluate the efficacy of topical rubefacients like this compound?

  • Methodological Answer : Studies require randomized, double-blinded protocols with placebo controls. Key outcome measures include time-to-peak erythema (via thermography), systemic salicylate absorption (via venous blood sampling), and cellular effects (e.g., platelet aggregation assays using arachidonic acid). Controls must account for application methods (e.g., aerosol vs. manual rubbing) to isolate pharmacological effects .

Q. What are the standard methodologies for assessing the local vs. systemic effects of this compound components?

  • Methodological Answer : Local effects are measured through thermographic imaging and oxygen saturation levels in venous blood near the application site. Systemic effects are evaluated via plasma salicylate concentrations and platelet function tests. Cross-over studies comparing single-component applications (e.g., methyl salicylate alone) can isolate individual contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported absorption rates of methyl salicylate vs. ethyl salicylate in this compound formulations?

  • Methodological Answer : Contradictions may arise from variations in application methods or skin permeability. A systematic review with meta-analysis (using databases like Scopus or Web of Science) can aggregate data across studies. Pharmacokinetic modeling (e.g., compartmental analysis) can reconcile differences by normalizing for variables like skin thickness or environmental temperature .

Q. What experimental frameworks enable comparative analysis of this compound with other rubefacients in terms of anti-inflammatory action?

  • Methodological Answer : Use in vitro assays (e.g., cyclooxygenase inhibition tests) to compare prostaglandin suppression across formulations. In vivo studies should standardize erythema measurement (thermography) and incorporate biomarkers like interleukin-6 (IL-6) to quantify anti-inflammatory effects. Cross-study comparisons require harmonized protocols for application duration and dosage .

Q. How can longitudinal studies address gaps in understanding the long-term physiological impacts of repeated this compound application?

  • Methodological Answer : Longitudinal designs should track cumulative salicylate exposure via serial blood tests and assess adaptive responses (e.g., skin tolerance) through histopathological analysis. Cohort studies with stratified sampling (by age, skin type) can identify risk factors for systemic toxicity. Ethical review boards must ensure compliance with safety thresholds for topical salicylates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.